Methyl 2-ethynylpyrimidine-4-carboxylate
CAS No.:
VCID: VC18994923
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-ethynylpyrimidine-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features a pyrimidine ring, an ethynyl group, and a carboxylate functional group, making it a versatile compound for various applications. This article provides an in-depth overview of its properties, synthesis methods, potential biological activities, and research findings. Synthesis MethodsThe synthesis of Methyl 2-ethynylpyrimidine-4-carboxylate involves the reaction of pyrimidine derivatives with ethynylation reagents. This process is typically conducted in laboratory settings for research purposes. While specific synthesis protocols are not detailed in the search results, general methods involve the use of ethynylating agents to introduce the ethynyl group onto the pyrimidine ring. Potential Biological ActivitiesPyrimidine derivatives, including Methyl 2-ethynylpyrimidine-4-carboxylate, often exhibit antimicrobial and anti-inflammatory properties. These biological activities suggest potential applications in pharmacology, particularly in drug development for treating infections and inflammatory conditions. Chemical Reactions and ApplicationsMethyl 2-ethynylpyrimidine-4-carboxylate can participate in various chemical reactions, including nucleophilic substitution reactions. In these reactions, the ethynyl carbon can be targeted by nucleophiles such as amines or alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. |
---|---|
Product Name | Methyl 2-ethynylpyrimidine-4-carboxylate |
Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.15 g/mol |
IUPAC Name | methyl 2-ethynylpyrimidine-4-carboxylate |
Standard InChI | InChI=1S/C8H6N2O2/c1-3-7-9-5-4-6(10-7)8(11)12-2/h1,4-5H,2H3 |
Standard InChIKey | PBCPJTOXAQVNSW-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NC(=NC=C1)C#C |
PubChem Compound | 72212456 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume